molecular formula C13H14BrN3OS B1286225 4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 667412-82-0

4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1286225
CAS RN: 667412-82-0
M. Wt: 340.24 g/mol
InChI Key: LDTDRVGVKBWRPS-UHFFFAOYSA-N
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Description

The compound "4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of various organic intermediates under controlled conditions. For example, the alkylation of triazole-thiol with bromoalkanes is a common method to introduce alkyl groups into the molecule . The synthesis of similar compounds has been reported to be straightforward, with high yields and simple reaction schemes, which is advantageous for potential drug development .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and UV-visible spectroscopy, as well as X-ray diffraction . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and chemical shifts, which are essential for understanding the compound's properties. Density functional theory (DFT) and Hartree-Fock (HF) calculations are also used to predict and confirm the molecular structure .

Chemical Reactions Analysis

1,2,4-triazole derivatives can undergo various chemical reactions, including alkylation, aminomethylation, and cyanoethylation, to yield new functionalized compounds . These reactions typically occur at the nitrogen or sulfur atoms in the triazole ring, leading to a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the triazole ring. The introduction of different functional groups can significantly affect these properties and, consequently, the pharmacokinetic profile of the compounds . Theoretical calculations, such as DFT, provide insights into the electronic properties, including the HOMO-LUMO energy gap, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the reactivity and interaction of the compound with biological targets .

Relevant Case Studies

Several studies have explored the biological activities of 1,2,4-triazole derivatives. For instance, molecular docking studies have been conducted to assess the interaction of triazole derivatives with enzymes like COX-1 and COX-2, revealing potential anti-inflammatory properties . Additionally, some derivatives have been evaluated for their anticancer activities against various cancer cell lines, showing promising results . The antibacterial and antifungal activities of these compounds have also been investigated, with some compounds showing comparable activity to known antibiotics .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to 4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves a multi-step process. One approach details the preparation of 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol via facile conditions, highlighting the formation of Schiff base derivatives from 2-isonicotinoyl-N-allylhydrazinecarbothioamide and its reactions to yield various compounds characterized by elemental analyses, IR spectroscopy, and NMR spectroscopy (Mobinikhaledi et al., 2010).

Antimicrobial Activities

Several studies have explored the antimicrobial potential of 1,2,4-triazole derivatives. For instance, compounds synthesized from isonicotinic acid hydrazide, upon treatment with ethyl bromide and aldehydes, yielded 1,2,4-triazoles with significant antimicrobial activity (Bayrak et al., 2009). Another study synthesized 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, demonstrating promising antimicrobial activities, which could be attributed to the thioalkyl and sulphonyl phenoxy moieties in their structures (Karabasanagouda et al., 2007).

Corrosion Inhibition

The compound 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol has been investigated for its corrosion inhibition properties on mild steel in acidic solutions. Studies indicate that it effectively inhibits corrosion, likely through the adsorption of the compound onto the steel surface, forming a protective film (Orhan et al., 2012).

Anticancer Activities

Research into the anticancer properties of 1,2,4-triazole derivatives has identified compounds with significant activity against breast cancer cells. For instance, eugenol derivatives linked to a 1,2,3-triazole ring have shown cytotoxicity against MDA-MB-231 and MCF-7 cells, suggesting potential as anticancer leads (Alam, 2022).

properties

IUPAC Name

3-[1-(4-bromophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3OS/c1-3-8-17-12(15-16-13(17)19)9(2)18-11-6-4-10(14)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTDRVGVKBWRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1CC=C)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128582
Record name 5-[1-(4-Bromophenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

CAS RN

667412-82-0
Record name 5-[1-(4-Bromophenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667412-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[1-(4-Bromophenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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